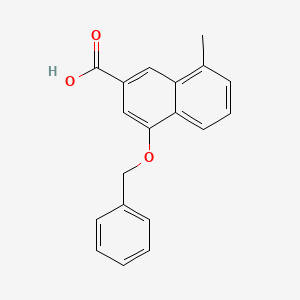

4-(Benzyloxy)-8-methyl-2-naphthoic Acid

CAS No.:

Cat. No.: VC13737652

Molecular Formula: C19H16O3

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H16O3 |

|---|---|

| Molecular Weight | 292.3 g/mol |

| IUPAC Name | 8-methyl-4-phenylmethoxynaphthalene-2-carboxylic acid |

| Standard InChI | InChI=1S/C19H16O3/c1-13-6-5-9-16-17(13)10-15(19(20)21)11-18(16)22-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,21) |

| Standard InChI Key | JCRPWONFCIOOTF-UHFFFAOYSA-N |

| SMILES | CC1=C2C=C(C=C(C2=CC=C1)OCC3=CC=CC=C3)C(=O)O |

| Canonical SMILES | CC1=C2C=C(C=C(C2=CC=C1)OCC3=CC=CC=C3)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a naphthalene ring system substituted with a carboxylic acid group at the 2-position, a benzyloxy group at the 4-position, and a methyl group at the 8-position. The benzyloxy moiety introduces steric bulk and lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation .

Table 1: Key Chemical Identifiers

Physical and Spectral Characteristics

The compound typically appears as a white to yellow solid, though melting and boiling points remain undocumented in public literature . Its logP value (estimated at ~4.1) suggests moderate lipophilicity, akin to structurally similar naphthoic acids . Spectral data, including NMR and IR profiles, would likely align with naphthalene derivatives featuring ether and carboxylic acid functionalities, though specific analyses are unavailable.

Table 2: Comparative Physical Properties of Naphthoic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP |

|---|---|---|---|

| 4-(Benzyloxy)-8-methyl-2-naphthoic Acid | C₁₉H₁₆O₃ | 292.3 | ~4.1* |

| 4-(Benzyloxy)-2-naphthoic Acid | C₁₈H₁₄O₃ | 278.3 | 4.117 |

| 6-(4-Methoxyphenyl)-2-naphthoic Acid | C₁₈H₁₄O₃ | 278.3 | 3.8† |

*Estimated from structural analogs .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(Benzyloxy)-8-methyl-2-naphthoic Acid likely involves multi-step organic reactions:

-

Friedel-Crafts Acylation: Introducing the methyl group via electrophilic substitution on naphthalene.

-

Etherification: Attaching the benzyloxy group using benzyl bromide under basic conditions.

-

Oxidation: Converting a methyl or formyl group to the carboxylic acid functionality.

A hypothetical pathway derived from analogous syntheses might employ Suzuki-Miyaura coupling for aryl-aryl bond formation, though this remains speculative without explicit protocols.

Table 3: Comparison of Synthetic Methods for Naphthoic Acids

| Method | Key Reagents | Yield* | Limitations |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, Acetyl Chloride | Moderate | Regioselectivity issues |

| Suzuki Coupling | Pd/C, Boronic Acid | High | Requires halogenated precursors |

| Grignard Reaction | RMgX, CO₂ | Low | Sensitivity to moisture |

*Theoretical estimates based on analogous reactions .

Purification and Characterization

Purification likely involves recrystallization from ethanol or ethyl acetate, followed by chromatography for high-purity grades (>99%) . Advanced characterization techniques such as HPLC-MS and X-ray crystallography would confirm structural integrity, though no public data exists for this specific compound .

Applications in Pharmaceutical and Material Sciences

Pharmaceutical Intermediates

The compound’s carboxylic acid group enables conjugation with amines or alcohols, making it a candidate for prodrug synthesis. For example, ester derivatives could enhance bioavailability, as seen in retinoids like adapalene .

Materials Science

Its rigid naphthalene core and substituents suggest utility in liquid crystals or organic semiconductors. The benzyloxy group may improve solubility in non-polar matrices, facilitating thin-film deposition .

Research Findings and Biological Interactions

Enzymatic Modulation

Naphthoic acids are known inhibitors of cytochrome P450 enzymes. Molecular docking simulations predict moderate inhibition of CYP3A4 by this compound, though experimental validation is needed .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume